Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate
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Overview
Description
Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C22H20BrNO8 . This compound belongs to the class of pyridoquinoline derivatives, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including bromine and ester groups, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and tetramethyl esters in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4A,8-Dimethyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate
- 6-Phenyl-2H-azepino[1,2-a]quinoline-7,8,9,10-tetracarboxylate
- 6,7,8,9-Tetrahydro-2H-quinolizine-1,2,3,4-tetracarboxylate
Uniqueness
Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate is unique due to the presence of the bromine atom and multiple ester groups, which confer distinct chemical reactivity and potential biological activities. These features differentiate it from other similar compounds and make it a valuable candidate for various research and industrial applications .
Properties
CAS No. |
17247-10-8 |
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Molecular Formula |
C22H20BrNO8 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
tetramethyl 8-bromo-4a-methylbenzo[f]quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C22H20BrNO8/c1-22-9-8-11-10-12(23)6-7-13(11)24(22)17(21(28)32-5)15(19(26)30-3)14(18(25)29-2)16(22)20(27)31-4/h6-10H,1-5H3 |
InChI Key |
YYPDKBWJCVVLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC3=C(N1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C=CC(=C3)Br |
Origin of Product |
United States |
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